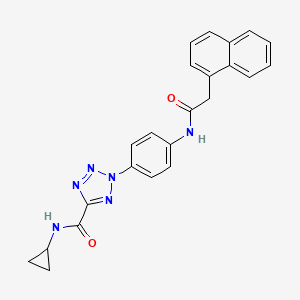
N-cyclopropyl-2-(4-(2-(naphthalen-1-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-(4-(2-(naphthalen-1-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C23H20N6O2 and its molecular weight is 412.453. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-cyclopropyl-2-(4-(2-(naphthalen-1-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound with the molecular formula C23H20N6O2 and a molecular weight of 412.453 g/mol. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where it serves as a precursor for various drug formulations.
Chemical Structure and Properties
The structure of the compound includes several functional groups that contribute to its reactivity and biological activity:
- Naphthalene Ring : Provides hydrophobic interactions and may influence binding to biological targets.
- Cyclopropyl Group : Known for enhancing metabolic stability and modulating pharmacokinetic properties.
- Tetrazole Moiety : Often associated with bioactive compounds, it can participate in hydrogen bonding and metal coordination.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The tetrazole ring may facilitate interactions through hydrogen bonding, while the naphthalene moiety enhances lipophilicity, aiding membrane permeability.
In Vitro Studies
Research indicates that derivatives of this compound exhibit significant biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by interfering with cell cycle regulation.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, possibly through inhibition of cytokine production.
Case Study 1: Antitumor Activity
A study evaluating the antitumor effects of a structurally similar tetrazole derivative showed a significant reduction in tumor size in mouse models. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
Case Study 2: Inflammatory Response Modulation
In another study, a related compound was tested for its ability to reduce inflammatory markers in a rat model of arthritis. Results indicated a decrease in pro-inflammatory cytokines, suggesting potential therapeutic applications in autoimmune conditions.
Propiedades
IUPAC Name |
N-cyclopropyl-2-[4-[(2-naphthalen-1-ylacetyl)amino]phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O2/c30-21(14-16-6-3-5-15-4-1-2-7-20(15)16)24-17-10-12-19(13-11-17)29-27-22(26-28-29)23(31)25-18-8-9-18/h1-7,10-13,18H,8-9,14H2,(H,24,30)(H,25,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMCUGDAGHLPEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














